5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride
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Overview
Description
5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . It is a bicyclic amine derivative, often used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core.
Introduction of the amine group: The amine group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Methylation: The methyl group can be introduced through alkylation reactions using methyl halides.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-6-oxabicyclo[3.2.1]octan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
6-Oxabicyclo[3.2.1]octan-1-amine: Lacks the methyl group present in 5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride.
5-Methyl-6-oxabicyclo[3.2.1]octan-1-carboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
This compound is unique due to its specific combination of a bicyclic structure, an amine group, and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-3-2-4-8(9,5-7)6-10-7;/h2-6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJRHYXBDLDOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1)(CO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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